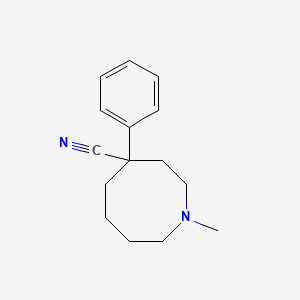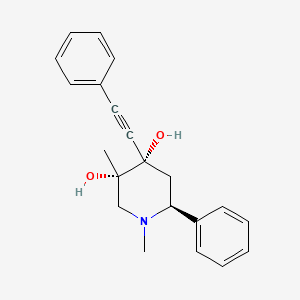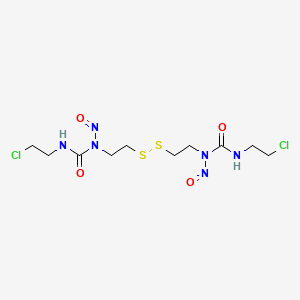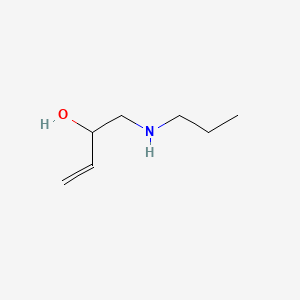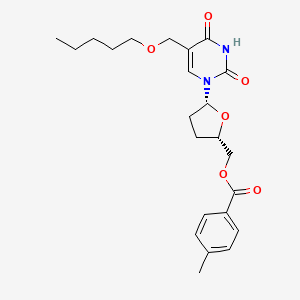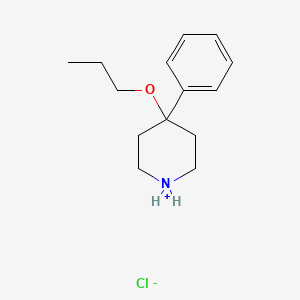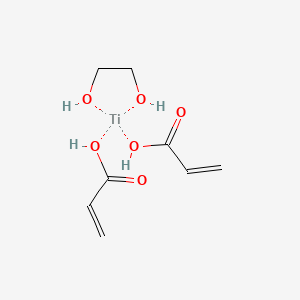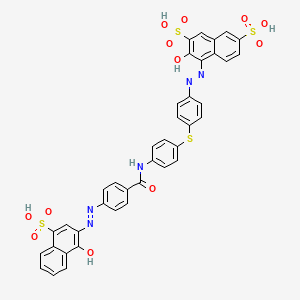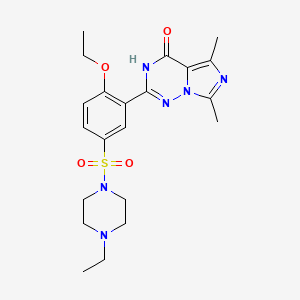
Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido(3,4-b)pyrazin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound with a unique structure that combines several ring systems. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a pyrido[3,4-b]pyrazine core, which is known for its biological activity, and a tricyclo[3.3.1.13,7]decane moiety, which adds to its structural complexity and potential functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multiple steps:
- Introduction of the Tricyclo[3.3.1.13,7]decane Moiety : This step often involves cycloaddition reactions or rearrangements to introduce the tricyclic structure.
- Amination and Carbamate Formation : The amino group is introduced via nucleophilic substitution or reductive amination, followed by the formation of the carbamate ester using ethyl chloroformate or similar reagents.
Formation of the Pyrido[3,4-b]pyrazine Core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
- Oxidation : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Reduction : Reduction of the pyrido[3,4-b]pyrazine core can lead to the formation of dihydro or tetrahydro derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido(3,4-b)pyrazin-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The pyrido[3,4-b]pyrazine core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as high thermal stability and mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The pyrido[3,4-b]pyrazine core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The tricyclo[3.3.1.13,7]decane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido[3,4-b]pyrazin-7-yl)carbamate : This compound is unique due to its combination of a pyrido[3,4-b]pyrazine core and a tricyclo[3.3.1.13,7]decane moiety.
- Pyrido[3,4-b]pyrazine Derivatives : These compounds share the pyrido[3,4-b]pyrazine core but lack the tricyclic structure.
- Tricyclo[3.3.1.13,7]decane Derivatives : These compounds have the tricyclic structure but lack the pyrido[3,4-b]pyrazine core.
Uniqueness
The uniqueness of Ethyl (5-amino-1,2-dihydro-3-tricyclo(3.3.1(3.7))dec-1-ylpyrido(3,4-b)pyrazin-7-yl)carbamate lies in its dual structural features, which confer a combination of biological activity and structural stability not found in simpler analogs. This makes it a valuable compound for both research and industrial applications.
Properties
CAS No. |
87607-22-5 |
|---|---|
Molecular Formula |
C20H27N5O2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl N-[3-(1-adamantyl)-5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C20H27N5O2/c1-2-27-19(26)25-16-6-14-17(18(21)24-16)23-15(10-22-14)20-7-11-3-12(8-20)5-13(4-11)9-20/h6,11-13,22H,2-5,7-10H2,1H3,(H3,21,24,25,26) |
InChI Key |
BYERQPSECPGQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C34CC5CC(C3)CC(C5)C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


